N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-24-15-9-17(20)16(18(10-15)25-2)8-14(11-21)19(23)22-12-13-6-4-3-5-7-13/h3-10H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYHMGYYIFVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 3-position.
Knoevenagel Condensation: The formylated compound undergoes a Knoevenagel condensation with malononitrile in the presence of a base to form the cyanopropenamide moiety.
Benzylation: Finally, the compound is benzylated using benzyl chloride and a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide can be synthesized through various methods involving the reaction of benzylamine derivatives with bromo-substituted phenyl compounds. The compound's molecular formula is with a molecular weight of approximately 421.3 g/mol. The synthesis typically involves the following steps:
- Formation of the Benzylamine Derivative : Reacting benzylamine with the appropriate bromo-substituted phenol.
- Cyclization and Functionalization : This may include the introduction of the cyano group via nitrile derivatives.
Biological Activities
The compound has been studied for its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases.
Enzyme Inhibition
Research indicates that compounds similar to N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide exhibit enzyme inhibitory properties. For example, derivatives have shown promise as inhibitors of:
- α-glucosidase : Important for managing Type 2 diabetes mellitus by slowing carbohydrate absorption.
- Acetylcholinesterase : Targeted for Alzheimer’s disease treatment due to its role in neurotransmitter breakdown.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating:
- Activity against estrogen receptor-positive breast cancer cells (MCF7).
- Promising results in inhibiting tumor growth in vitro.
Antimicrobial Properties
Studies have indicated that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes them candidates for developing new antibiotics to combat resistant strains.
Case Study 1: Enzyme Inhibition
A study focused on synthesizing N-benzyl derivatives demonstrated significant inhibition of α-glucosidase and acetylcholinesterase activities, suggesting the compound's utility in treating metabolic disorders and neurodegenerative diseases .
Case Study 2: Anticancer Screening
In vitro studies on similar compounds revealed that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil, indicating enhanced potency against cancer cell lines .
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
Key Structural Features
- Halogenation : The 2-bromo-4,6-dimethoxyphenyl group distinguishes it from other halogenated aromatics.
- Substituents : Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups in analogs like 2-bromo-4,6-dinitroaniline .
- Functional Groups: The cyano group and propenamide backbone contrast with simpler amides or amines in related compounds.
Table 1: Substituent Effects on Reactivity and Polarity
Key Observations :
- The cyano group may enhance electrophilicity, increasing reactivity in nucleophilic environments compared to non-cyano analogs.
Analytical Behavior and Challenges
GC/MS Performance
Compounds like 2-bromo-4,6-dinitroaniline exhibit strong peak tailing in GC due to high polarity and surface adsorption . The target compound’s methoxy groups could mitigate this, improving chromatographic behavior. However, the cyano group might introduce new challenges, such as thermal instability.
Detection Limits and Quantification
- 2-Bromo-4,6-dinitroaniline : Method Quantification Limit (MQL) = 38 µg/g .
- Target Compound : Predicted MQL could be lower due to reduced polarity, but experimental validation is needed.
Toxicological and Regulatory Considerations
Health Risks of Structural Analogs
Implications for the Target Compound
- Regulatory Status: Not listed under REACH Annex III, but structural similarities to sensitizers warrant caution.
Biological Activity
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is with a molecular weight of approximately 401.26 g/mol. It features a benzyl group, a brominated aromatic ring, and a cyano group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the bromination of 4,6-dimethoxyphenol and subsequent reactions to form the final amide. The detailed synthetic pathway can be summarized as follows:
- Bromination : 4,6-dimethoxyphenol is brominated to introduce the bromine atom.
- Formation of the Cyanopropenamide : The brominated compound undergoes a reaction with benzylamine and cyanoacetic acid to yield the target compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through broth dilution methods.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Escherichia coli | 32 | 64 |
| Staphylococcus aureus | 16 | 32 |
| Bacillus subtilis | 8 | 16 |
| Salmonella Enteritidis | 64 | 128 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Enzyme Inhibition Studies
In addition to antimicrobial activity, N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide has been assessed for its potential as an enzyme inhibitor. Notably, it was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 25 |
| Butyrylcholinesterase (BChE) | 30 |
These results indicate that the compound may exhibit neuroprotective effects by inhibiting these enzymes .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various derivatives of cyanopropenamides demonstrated that N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide showed superior activity against resistant strains of bacteria. This study highlighted its potential application in treating infections caused by multidrug-resistant organisms .
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotective agents, this compound was tested for its ability to cross the blood-brain barrier and inhibit cholinesterase enzymes. The findings suggested that it could serve as a lead compound for developing treatments for Alzheimer's disease due to its selective inhibition profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Heck couplings) are commonly employed for introducing bromo and cyano groups. For example, a palladium catalyst with an aryl iodide additive can enhance regioselectivity . Optimize solvent polarity (e.g., EtOAC/pentane mixtures), temperature (60–80°C), and catalyst loading (5–10 mol%). Monitor reactions via TLC (Rf = 0.40 in 20% EtOAc/pentane) and purify using flash chromatography (10–40% EtOAc gradients). Yield improvements (e.g., 72% in analogous syntheses) are achieved by slow reagent addition and inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR : Assign aromatic protons (δ 6.80–7.77 ppm) using - and -NMR. Methoxy groups appear as singlets (δ 3.75–3.90 ppm), while cyano groups influence adjacent proton shifts (e.g., δ 7.16 ppm for C≡N-adjacent H) . Use HSQC/HMBC to correlate carbons and protons.
- X-ray Crystallography : Confirm stereochemistry (e.g., E-configuration with dihedral angles ≥63° between aryl groups) .
- Elemental Analysis : Validate purity (e.g., Anal. Calcd. C: 69.71%, Found: 69.87%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
